
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride
Übersicht
Beschreibung
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClNO3S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a sulfonyl chloride functional group, which is known for its reactivity in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a thiophene ring. One common method is the reaction of thiophene-2-sulfonyl chloride with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions can modify the biological activity of target molecules, making it useful in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the cyclopentylcarbamoyl group, making it less complex.
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Uniqueness
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the cyclopentylcarbamoyl and sulfonyl chloride groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .
Biologische Aktivität
Overview
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride is a synthetic compound characterized by its unique structure, which includes a thiophene ring and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Molecular Formula: C11H13ClNO3S2
Molecular Weight: 303.81 g/mol
CAS Number: 1423029-51-9
The compound's structure allows it to engage in various chemical reactions, making it a versatile intermediate in organic synthesis. Its sulfonyl chloride group is known for its reactivity, particularly in substitution reactions with nucleophiles.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, leading to the generation of sulfonamide or sulfonate ester derivatives. This reactivity can significantly modify the biological activity of target molecules, which is crucial for drug development.
Antimicrobial Properties
Research indicates that derivatives of thiophene compounds often exhibit antimicrobial activity. In particular, the presence of the sulfonyl chloride group may enhance the compound's ability to interact with bacterial enzymes or cell membranes, leading to potential antibacterial effects.
Anticancer Activity
Several studies have explored the anticancer properties of thiophene derivatives, suggesting that this compound could inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis: It might activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Targeting Specific Pathways: The compound could inhibit specific signaling pathways involved in cancer progression.
Case Studies and Research Findings
- Study on Anticancer Activity:
-
Antimicrobial Testing:
- In vitro assays demonstrated that thiophene derivatives exhibited varying degrees of antibacterial activity against common pathogens, with some showing promising results against multi-drug resistant strains (Source: BenchChem) .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Sulfonamide derivative | Antimicrobial, Anticancer |
Thiophene-2-sulfonamide | Sulfonamide | Moderate Antimicrobial |
4-(Cyclopentylcarbamoyl)thiophene | Non-sulfonated | Limited Biological Activity |
Eigenschaften
IUPAC Name |
4-(cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S2/c11-17(14,15)9-5-7(6-16-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYOEPBMCHBXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.